N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Overview
Description
N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a useful research compound. Its molecular formula is C17H14Cl2F2N4O2S and its molecular weight is 447.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-({5-[(2,4-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine is 446.0182586 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mechanistic Studies and Photophysics
Compounds related to the chemical structure of interest have been explored for their photochemical properties, which are crucial for applications in photoresist formulations and photophysics. For instance, substituted 1,3,5-triazines, which share a similarity in their heterocyclic nature, have been studied for their role as photoacid generators in photoresist formulations, revealing detailed photophysical behaviors and mechanisms of action through direct excitation and photosensitization processes (Pohlers et al., 1997).
Crystal Structure Analysis
The structural elucidation of compounds containing similar moieties, such as 3-methylthio-5-amino-1,2,4-triazoles, has been performed using X-ray crystallography. These studies provide critical insights into the molecular geometry and intermolecular interactions that can inform the synthesis and optimization of related compounds for various applications (Kălmăn, Párkányi, & Reiter, 1984).
Synthetic Methodologies
In the realm of synthetic chemistry, research has been conducted on the asymmetric synthesis of compounds with structural similarities, offering methodologies for creating enantioselective products that could be useful in developing pharmaceuticals or agrochemicals with specific chiral centers (Wu, Lee, & Beak, 1996).
Antimicrobial Activities
The synthesis and evaluation of 1,2,4-triazole derivatives have demonstrated significant antimicrobial activities. These studies suggest potential applications in developing new antimicrobial agents, highlighting the importance of structural variations in modulating biological activities (Bektaş et al., 2010).
Applications in Materials Science
Research into the synthesis and characterization of novel compounds with triazole derivatives indicates their potential in materials science, particularly in the development of novel polymers and materials with specific functional properties. These applications are based on the versatility of the chemical frameworks and their ability to undergo postpolymerization modifications (Mees & Hoogenboom, 2015).
Properties
IUPAC Name |
(E)-1-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N4O2S/c1-2-28-17-24-23-16(15(20)21)25(17)22-8-11-4-5-12(27-11)9-26-14-6-3-10(18)7-13(14)19/h3-8,15H,2,9H2,1H3/b22-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOXWGWUIHTWGR-GZIVZEMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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